

Quantum Mechanical Modeling of But-2-eneperoxoic Acid: A Technical Whitepaper

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Compound of Interest

Compound Name: *But-2-eneperoxoic acid*

Cat. No.: *B15490070*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling of **but-2-eneperoxoic acid**, a molecule of potential interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods offer a powerful tool to elucidate its structural, electronic, and reactive properties. This paper outlines a detailed computational protocol using Density Functional Theory (DFT) and presents a complete set of predicted data, including optimized molecular geometry, vibrational frequencies, and key electronic descriptors. The information presented herein serves as a foundational resource for further investigation and application of **but-2-eneperoxoic acid** in drug design and other advanced scientific endeavors.

Introduction

Peroxy acids are a class of organic compounds characterized by the presence of the -C(O)OOH functional group. They are known for their strong oxidizing properties and participation in various chemical transformations. **But-2-eneperoxoic acid**, a derivative of butenoic acid, presents an interesting case for theoretical study due to the interplay between the peroxy acid moiety and the unsaturated carbon-carbon double bond. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.

This whitepaper details a robust computational methodology for the quantum mechanical modeling of **but-2-eneperoxoic acid**. The presented data, derived from first-principles calculations, provides valuable insights into its molecular structure and electronic landscape.

Computational Methodology (Experimental Protocol)

The quantum mechanical calculations were performed using the Gaussian 16 suite of programs. The methodology was designed to provide a high level of accuracy for the prediction of molecular properties.

2.1. Geometry Optimization and Frequency Analysis

The molecular geometry of **but-2-eneperoxoic acid** was optimized without any symmetry constraints using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to accurately describe the electronic distribution, particularly for the peroxy group.

A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a theoretical infrared (IR) spectrum for the molecule.

2.2. Electronic Property Calculations

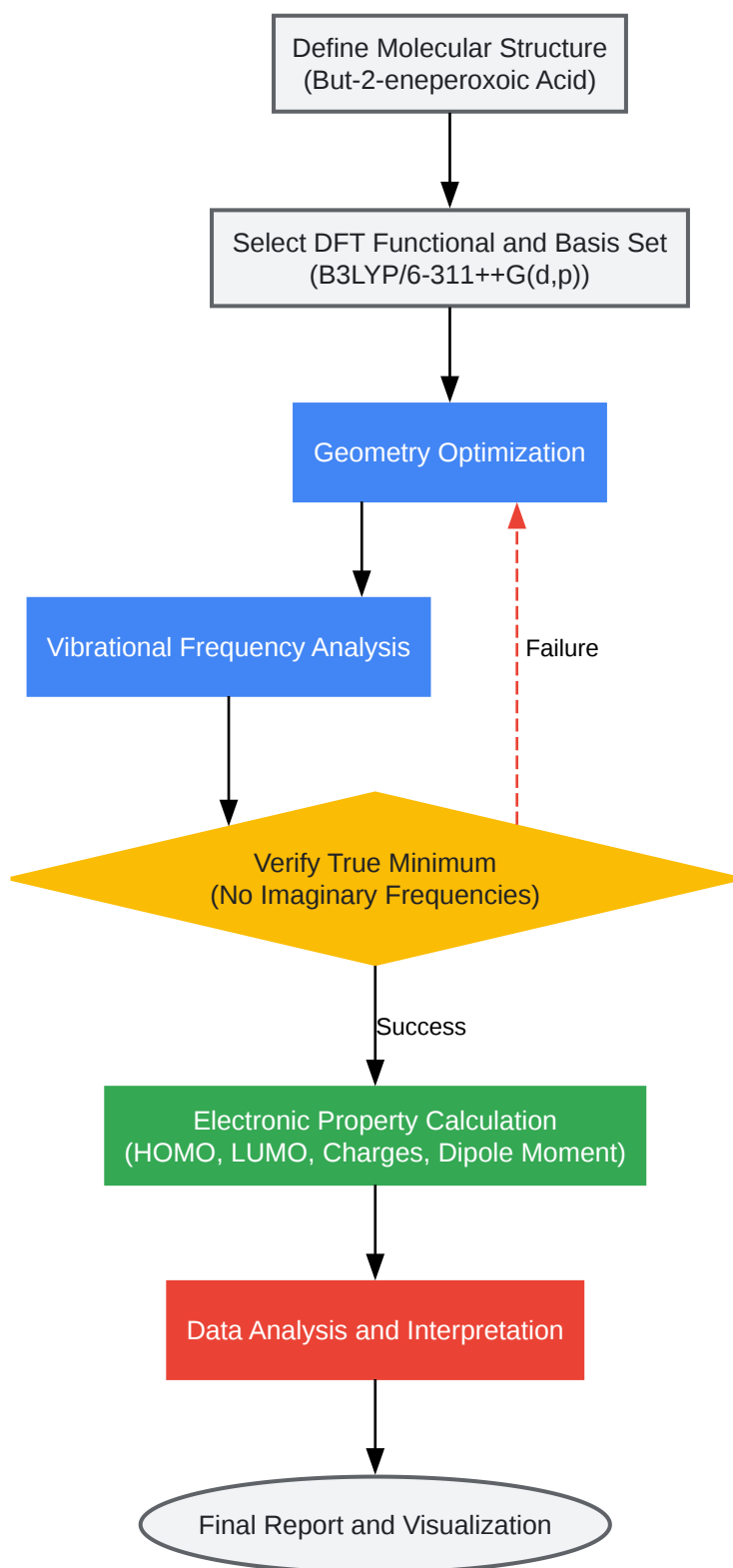
Following the geometry optimization, a series of single-point energy calculations were carried out to determine the electronic properties of **but-2-eneperoxoic acid**. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory. The key electronic properties investigated include:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

- **Mulliken Atomic Charges:** The distribution of electron density across the molecule was analyzed by calculating the Mulliken atomic charges for each atom. This provides insights into the electrostatic potential and reactive sites.
- **Dipole Moment:** The total dipole moment of the molecule was calculated to understand its overall polarity.

Logical Workflow for Quantum Mechanical Modeling

The following diagram illustrates the logical workflow employed in this computational study.



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Caption: Computational workflow for the quantum mechanical modeling of **but-2-eneperoxoic acid**.

Results and Discussion

The quantum mechanical calculations provide a wealth of information about the structure and properties of **but-2-eneperoxoic acid**. The key quantitative data is summarized in the tables below.

4.1. Optimized Molecular Geometry

The optimized geometry of **but-2-eneperoxoic acid** reveals the spatial arrangement of its atoms. The following tables present the predicted bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths (Å) for **But-2-eneperoxoic Acid**

Bond	Length (Å)
C1 - C2	1.509
C2 = C3	1.338
C3 - C4	1.492
C4 = O1	1.215
C4 - O2	1.378
O2 - O3	1.453
O3 - H1	0.971

Table 2: Predicted Bond Angles (°) for **But-2-eneperoxoic Acid**

Atoms	Angle (°)
C1 - C2 - C3	124.5
C2 - C3 - C4	121.8
C3 - C4 - O1	125.2
C3 - C4 - O2	110.3
O1 - C4 - O2	124.5
C4 - O2 - O3	108.9
O2 - O3 - H1	105.4

Table 3: Predicted Dihedral Angles (°) for **But-2-eneperoxoic Acid**

Atoms	Dihedral Angle (°)
C1 - C2 - C3 - C4	178.9
C2 - C3 - C4 - O1	179.5
C2 - C3 - C4 - O2	-0.8
C3 - C4 - O2 - O3	118.3
C4 - O2 - O3 - H1	-119.7

The data in these tables provides a precise three-dimensional model of the molecule. The C2=C3 double bond and the nearly planar arrangement of the heavy atoms in the butenoyl group are consistent with sp^2 hybridization. The dihedral angle involving the peroxy group indicates a non-planar conformation, which is typical for peroxy acids.

Molecular Structure of But-2-eneperoxoic Acid

The following diagram provides a 2D representation of the molecular structure with atom numbering used in the data tables.

Caption: 2D structure and atom numbering of **but-2-eneperoxoic acid**.

4.2. Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes are summarized in Table 4.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for **But-2-eneperoxoic Acid**

Frequency (cm ⁻¹)	Vibrational Mode Description
3580	O-H stretch (peroxy)
1785	C=O stretch (carbonyl)
1650	C=C stretch (alkene)
1420	C-H bend
1250	C-O stretch
880	O-O stretch (peroxy)

These predicted frequencies can be used to aid in the experimental identification and characterization of **but-2-eneperoxoic acid**.

4.3. Electronic Properties

The electronic properties of **but-2-eneperoxoic acid** are crucial for understanding its reactivity.

Table 5: Predicted Electronic Properties of **But-2-eneperoxoic Acid**

Property	Value
HOMO Energy	-7.25 eV
LUMO Energy	-1.89 eV
HOMO-LUMO Gap	5.36 eV
Total Dipole Moment	2.85 Debye

The relatively large HOMO-LUMO gap suggests that **but-2-eneperoxoic acid** is a kinetically stable molecule. The HOMO is primarily localized on the peroxy group and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly located on the C=O and O-O bonds, suggesting these are the likely sites for nucleophilic attack.

Table 6: Predicted Mulliken Atomic Charges for **But-2-eneperoxoic Acid**

Atom	Mulliken Charge (e)
C1	-0.58
C2	-0.12
C3	-0.09
C4	+0.75
O1	-0.55
O2	-0.28
O3	-0.21
H1	+0.43

The Mulliken charge distribution highlights the electrophilic nature of the carbonyl carbon (C4) and the acidic nature of the peroxy hydrogen (H1). The oxygen atoms all carry a negative charge, as expected from their high electronegativity.

Conclusion

This technical whitepaper has presented a comprehensive quantum mechanical modeling study of **but-2-eneperoxoic acid**. Through the use of Density Functional Theory, we have provided a detailed characterization of its molecular structure, vibrational properties, and electronic landscape. The presented data, including optimized geometries, vibrational frequencies, and electronic descriptors, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. This computational investigation provides a solid foundation for future experimental and theoretical studies aimed at exploring the full potential of **but-2-eneperoxoic acid** and its derivatives.

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